molecular formula C9H10ClO2P B11533077 1-(chloromethyl)-1,4-dihydro-2H-3,1-benzoxaphosphinine 1-oxide

1-(chloromethyl)-1,4-dihydro-2H-3,1-benzoxaphosphinine 1-oxide

Cat. No.: B11533077
M. Wt: 216.60 g/mol
InChI Key: REHZHKKTBZYWAD-UHFFFAOYSA-N
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Description

1-(chloromethyl)-1,4-dihydro-2H-3,1-benzoxaphosphinine 1-oxide is a heterocyclic compound that contains phosphorus, oxygen, and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloromethyl)-1,4-dihydro-2H-3,1-benzoxaphosphinine 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoxaphosphinine derivative with chloromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(chloromethyl)-1,4-dihydro-2H-3,1-benzoxaphosphinine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(chloromethyl)-1,4-dihydro-2H-3,1-benzoxaphosphinine 1-oxide has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-1,4-dihydro-2H-3,1-benzoxaphosphinine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    1-(chloromethyl)-1,4-dihydro-2H-3,1-benzoxaphosphinine: Lacks the oxide group, which may affect its reactivity and applications.

    1-(chloromethyl)-1,4-dihydro-2H-3,1-benzoxaphosphinine 1-sulfide:

Uniqueness

1-(chloromethyl)-1,4-dihydro-2H-3,1-benzoxaphosphinine 1-oxide is unique due to the presence of the oxide group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H10ClO2P

Molecular Weight

216.60 g/mol

IUPAC Name

1-(chloromethyl)-2,4-dihydro-3,1λ5-benzoxaphosphinine 1-oxide

InChI

InChI=1S/C9H10ClO2P/c10-6-13(11)7-12-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2

InChI Key

REHZHKKTBZYWAD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2P(=O)(CO1)CCl

Origin of Product

United States

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